2,2-dichloro-N-cyclooctylacetamide
Overview
Description
2,2-Dichloro-N-cyclooctylacetamide is an organic compound with the molecular formula C10H17Cl2NO It is a derivative of acetamide, where the hydrogen atoms on the alpha carbon are replaced by chlorine atoms, and the nitrogen is bonded to a cyclooctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-cyclooctylacetamide typically involves the reaction of cyclooctylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually cooled to 0-5°C to control the exothermic nature of the reaction. The general reaction scheme is as follows:
Cyclooctylamine+2,2-Dichloroacetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-cyclooctylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound can hydrolyze to form cyclooctylamine and dichloroacetic acid.
Reduction: The compound can be reduced to form N-cyclooctylacetamide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, thiourea, or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as N-cyclooctylacetamide derivatives.
Hydrolysis: Cyclooctylamine and dichloroacetic acid.
Reduction: N-cyclooctylacetamide.
Scientific Research Applications
2,2-Dichloro-N-cyclooctylacetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-cyclooctylacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the dichloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-cyclohexylacetamide
- 2,2-Dichloro-N-phenethylacetamide
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2,2-Dichloro-N-cyclooctylacetamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
IUPAC Name |
2,2-dichloro-N-cyclooctylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl2NO/c11-9(12)10(14)13-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQGRWNAEXFCOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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